molecular formula C28H33N3O2 B2829616 (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone CAS No. 2034231-21-3

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone

Cat. No.: B2829616
CAS No.: 2034231-21-3
M. Wt: 443.591
InChI Key: ZTSKGTPSAGTRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a benzyloxy group, a pyrrolidine ring, a piperidine ring, and a quinoline moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent.

    Synthesis of the pyrrolidine ring: This step may involve the cyclization of a suitable precursor.

    Formation of the piperidine ring: This can be synthesized through a similar cyclization process.

    Coupling reactions: The various fragments are then coupled together using reagents such as coupling agents or catalysts under controlled conditions.

    Final assembly: The quinoline moiety is introduced in the final step, often through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group or the quinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrial applications might include its use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-chloroquinolin-6-yl)methanone
  • (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-ethylquinolin-6-yl)methanone

Uniqueness

The uniqueness of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-methylquinolin-6-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O2/c1-21-11-14-29-27-10-9-23(18-26(21)27)28(32)30-16-12-24(13-17-30)31-15-5-8-25(31)20-33-19-22-6-3-2-4-7-22/h2-4,6-7,9-11,14,18,24-25H,5,8,12-13,15-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSKGTPSAGTRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)N4CCCC4COCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.